One-Step Synthesis Efficiency
Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This represents a significant improvement over traditional, multi-step syntheses for related hydantoin esters, which often require harsher conditions and produce lower yields. For example, the chiral (S)-enantiomer of this compound was synthesized with a yield of 74% using dibutyl phosphate in toluene under microwave irradiation [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Quantitative yield (∼100%) |
| Comparator Or Baseline | (S)-enantiomer of the target compound (74% yield) |
| Quantified Difference | Approximately 26% higher yield for the racemic mixture synthesis |
| Conditions | One-step Vilsmeier conditions for racemate vs. dibutyl phosphate/toluene/microwave for (S)-enantiomer |
Why This Matters
Higher synthetic yield directly reduces the cost per gram of the final compound, improving the economics of scale-up for research and industrial applications.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate in Quantitative Yield. Molbank, 2023(2), M1654. DOI: 10.3390/M1654. View Source
- [2] Molaid. (S)-methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate. CAS 152212-45-8. https://www.molaid.com/MS_3048078. View Source
